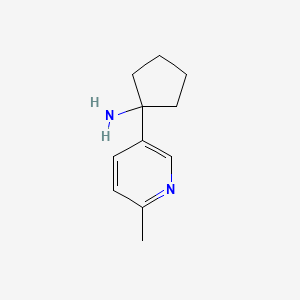
1-(6-Methylpyridin-3-yl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methylpyridin-3-yl)cyclopentan-1-amine is an organic compound with the molecular formula C11H16N2 It is a derivative of cyclopentanamine, where the amine group is attached to a cyclopentane ring, and a methyl-substituted pyridine ring is attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridin-3-yl)cyclopentan-1-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Cyclopentane Ring Formation: The cyclopentane ring can be formed through cyclization reactions, such as the Pauson-Khand reaction, which involves the cyclization of an alkyne, an alkene, and carbon monoxide.
Coupling of Pyridine and Cyclopentane Rings: The final step involves coupling the pyridine and cyclopentane rings through a nucleophilic substitution reaction, where the amine group on the cyclopentane ring reacts with a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Purification: Employing purification techniques such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylpyridin-3-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or cyclopentane rings are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.
Major Products Formed
Oxidation Products: N-oxides, aldehydes, or carboxylic acids.
Reduction Products: Amines, alcohols, or hydrocarbons.
Substitution Products: Halogenated derivatives, alkylated derivatives, or acylated derivatives.
Scientific Research Applications
1-(6-Methylpyridin-3-yl)cyclopentan-1-amine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-3-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-3-yl)cyclopentan-1-amine: A similar compound without the methyl group on the pyridine ring.
1-(6-Chloropyridin-3-yl)cyclopentan-1-amine: A similar compound with a chlorine substituent instead of a methyl group.
1-(6-Ethylpyridin-3-yl)cyclopentan-1-amine: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
1-(6-Methylpyridin-3-yl)cyclopentan-1-amine is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity, biological activity, and physical properties. This methyl group can affect the compound’s ability to interact with molecular targets, its solubility, and its overall stability.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
1-(6-methylpyridin-3-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H16N2/c1-9-4-5-10(8-13-9)11(12)6-2-3-7-11/h4-5,8H,2-3,6-7,12H2,1H3 |
InChI Key |
GXPKMABOPAPHBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2(CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


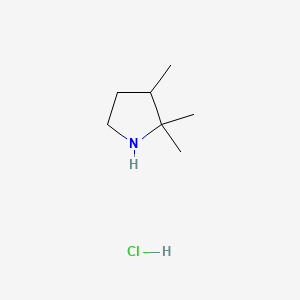
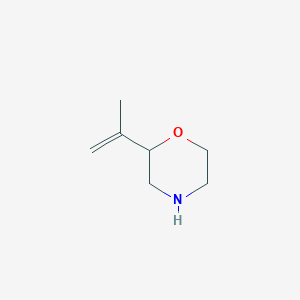
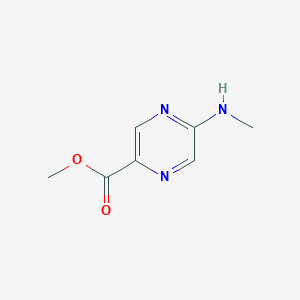
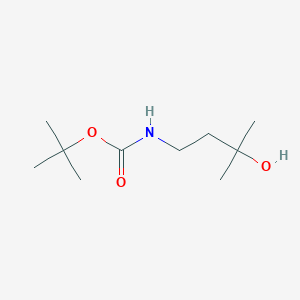
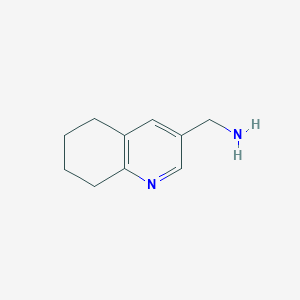
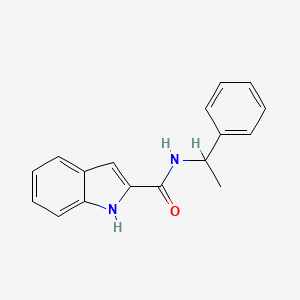
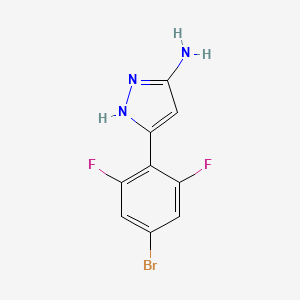
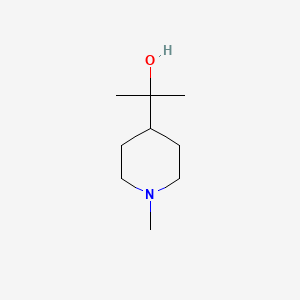
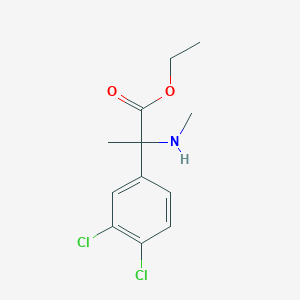
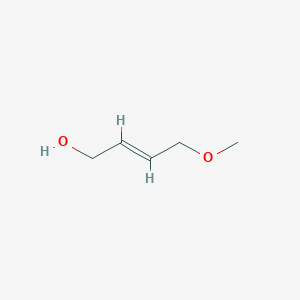
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B13580652.png)
![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]heptanamide](/img/structure/B13580660.png)
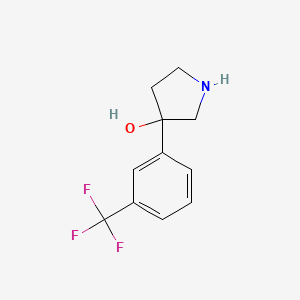
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid](/img/structure/B13580674.png)
